2-Piperidin-1-ylethyl acetate
CAS No.: 60254-45-7
Cat. No.: VC8380874
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60254-45-7 |
---|---|
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 2-piperidin-1-ylethyl acetate |
Standard InChI | InChI=1S/C9H17NO2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H2,1H3 |
Standard InChI Key | BJCDLTBTUIMEOQ-UHFFFAOYSA-N |
SMILES | CC(=O)OCCN1CCCCC1 |
Canonical SMILES | CC(=O)OCCN1CCCCC1 |
Introduction
Chemical and Physical Properties
The physicochemical profile of 2-piperidin-1-ylethyl acetate is critical for understanding its behavior in synthetic and biological systems. Key properties, as reported by Cheméo , include:
Property | Value | Unit | Method |
---|---|---|---|
logP (octanol/water) | 1.424 | — | Crippen Calculated |
log 10WS | -1.45 | — | Crippen Calculated |
McGowan Volume | 158.320 | mL/mol | McGowan Calculated |
I np | 1250.00 | — | NIST |
The partition coefficient (logP) of 1.424 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases. This property is advantageous for compounds intended to cross biological membranes, such as those targeting the central nervous system. The negative log 10WS (-1.45) further corroborates limited water solubility, a trait common among piperidine derivatives. The McGowan Volume (158.320 mL/mol) provides insight into its molecular bulk, which influences interactions in catalytic or receptor-binding environments .
Synthetic Methodologies
Nucleophilic Substitution Strategies
The synthesis of piperidine-containing compounds often relies on nucleophilic substitution reactions. A representative protocol, adapted from Wang et al. , involves the alkylation of piperidine with halogenated intermediates. For example, 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde was synthesized via refluxing 1H-pyrrole-2-carbaldehyde with 1-chloro-2-bromoethane in dimethyl sulfoxide (DMSO) under basic conditions (NaH). This intermediate subsequently undergoes nucleophilic substitution with piperidine to yield piperidinylethyl derivatives .
While this method specifically produced 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, analogous approaches could be applied to synthesize 2-piperidin-1-ylethyl acetate by substituting the aldehyde group with an acetyloxy moiety. Optimizations, such as replacing 1,2-bromoethane with 1-chloro-2-bromoethane, have been shown to improve yields to 96%, enhancing industrial feasibility .
Gabriel Synthesis and Amidation
Alternative routes involve the Gabriel synthesis, as demonstrated in the preparation of piperidine-ethylamine intermediates . For instance, 1-(2-chloroethyl)piperidine hydrochloride was reacted with potassium phthalimide to form a phthalimide-protected amine, which was subsequently deprotected using methylamine to yield 2-(piperidin-1-yl)ethan-1-amine. This primary amine can then undergo acetylation with acetic anhydride or acetyl chloride to form 2-piperidin-1-ylethyl acetate.
Pharmacokinetic and ADME Properties
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Absorption: Moderate lipophilicity (logP ~1.4) supports gastrointestinal absorption.
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Metabolism: Piperidine rings are typically metabolized via hepatic cytochrome P450 enzymes, yielding N-oxides or hydroxylated derivatives.
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Blood-Brain Barrier Penetration: The McGowan Volume (158.32 mL/mol) and logP suggest adequate CNS permeability.
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